![molecular formula C22H27N7O B6075188 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine core substituted with:
- A 4-methylphenyl group at the N-2 position.
- A piperazine ring at the C-6 position, further modified with a 3-methoxyphenyl group.
This structure combines a triazine scaffold with a piperazine moiety, a feature shared with several bioactive compounds targeting receptors or enzymes (e.g., serotonin or dopamine receptors) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include refluxing in solvents like ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where substituents on the piperazine or triazine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . Molecular docking studies have shown that the compound can bind to the active site of enzymes, stabilizing the enzyme-substrate complex and modulating its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Key Observations :
- Substituent position (e.g., 3-methoxy vs. 4-methoxy on phenyl) influences steric and electronic interactions, as seen in positional isomers .
Variations in Triazine Substituents
Key Observations :
- The 4-methylphenyl group on the triazine core is common in analogs but lacks the piperazine-mediated pharmacokinetic modulation seen in the target compound .
- Replacement with benzofuran () or morpholine () alters solubility and hydrogen-bonding capacity.
SAR Insights :
- Electron-donating groups (e.g., methoxy) on the piperazine aryl ring may improve membrane permeability and target engagement.
- The 4-methylphenyl group on triazine likely contributes to hydrophobic interactions in binding pockets.
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : Triazine derivatives (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine in ) form 1D/2D networks via N–H···N/O interactions, critical for crystal packing and solubility .
- Geometric Parameters : Bond lengths and angles in morpholine-triazine analogs () align with standard values, confirming structural stability .
Biological Activity
The compound 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a novel triazine derivative that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of piperazine derivatives with triazine precursors. The method often includes refluxing the reactants in a suitable solvent, followed by purification steps such as crystallization or chromatography.
Antitumor Activity
Research indicates that triazine derivatives possess significant antitumor properties. A study demonstrated that compounds similar to this compound exhibited inhibitory effects on various cancer cell lines through mechanisms involving the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies .
Antimicrobial Activity
Several derivatives of triazines have shown promising antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that these compounds can compete with conventional antibiotics .
Anti-inflammatory Properties
In addition to antitumor and antimicrobial activities, triazine derivatives have been explored for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes like COX-2 has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Antitumor Efficacy
A specific study involving a related triazine compound showed significant antitumor efficacy in xenograft models. The administration of the compound led to reduced tumor growth and increased survival rates in treated mice compared to controls. This highlights the potential of triazine derivatives in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial activity of triazine derivatives against various pathogens. Results indicated that certain compounds exhibited higher activity than standard antibiotics such as ciprofloxacin. The structure-activity relationship (SAR) analyses revealed that modifications on the piperazine ring significantly influenced antimicrobial potency .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Triazine Core Formation : Nucleophilic substitution on a cyanuric chloride scaffold, followed by sequential amination with 4-methylaniline and piperazine derivatives .
- Piperazine Functionalization : Substitution at the piperazine nitrogen with 3-methoxyphenyl groups via reductive amination or alkylation, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for intermediates, while ethanol or methanol aids in crystallization .
- Key Parameters : Temperature control (0–80°C), stoichiometric ratios of amines to triazine intermediates, and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions on the triazine ring and piperazine moiety. Aromatic protons (6.5–8.0 ppm) and methoxy groups (~3.8 ppm) are diagnostic .
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection if aerosolized .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Mitigation : Acute toxicity studies suggest avoiding oral exposure; immediate rinsing with water for accidental contact .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Adjust thermal parameters (B-factors) for piperazine and triazine moieties to account for dynamic disorder .
- Validation Tools : Cross-check with PLATON or Mercury to identify missed symmetry or hydrogen-bonding networks .
- Data Collection : Optimize crystal mounting and cooling (100–150 K) to reduce thermal motion artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Triazine Ring : Replace 4-methylphenyl with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
- Piperazine Arm : Test 3-methoxyphenyl vs. 2-pyridinyl substitutions to modulate lipophilicity and solubility .
- Biological Assays : Screen analogs against target receptors (e.g., dopamine D3 or serotonin receptors) using radioligand binding assays .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects with activity trends .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs). Focus on piperazine-triad hydrogen bonds and π-π stacking with aromatic residues .
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target <5), blood-brain barrier permeability, and CYP450 inhibition risks .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. Data Contradiction Analysis
Q. How should conflicting solubility data in different solvents be addressed?
- Methodological Answer :
- Replicate Experiments : Perform solubility tests in triplicate using standardized shake-flask methods (pH 7.4 PBS vs. DMSO) .
- Purity Verification : Check via HPLC (≥95% purity) to rule out impurity-driven discrepancies .
- Temperature Control : Ensure consistent testing at 25°C ± 0.5°C, as solubility can vary significantly with minor temperature shifts .
Q. Methodological Tables
Characterization Data Comparison |
---|
Technique |
---------- |
H NMR (400 MHz, DMSO-d6) |
Elemental Analysis |
HRMS (ESI+) |
Properties
IUPAC Name |
6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-6-8-17(9-7-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFIHSOHSZWPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.